N-(morpholine-4-carbothioyl)benzamide
Overview
Description
N1-morpholinocarbothioylbenzamide is a member of benzoic acids.
Scientific Research Applications
Synthesis and Antifungal Activity : A study by Zhou Weiqun et al. (2005) synthesized derivatives like N-(morpholinothiocarbonyl) benzamide and their Co(III) complexes. These compounds were tested for antifungal activity against pathogens responsible for plant diseases, indicating their potential in agricultural applications (Zhou, Yang, Liqun, & Cheng, 2005).
Synthesis and Microbial Activities : M. A. Patharia et al. (2020) reported the synthesis of fluorinated Morpholine containing benzamide derivatives and evaluated their microbial activities. This research highlights its application in developing new antimicrobial agents (Patharia, Raut, Dhotre, & Pathan, 2020).
Antidepressant Synthesis : N. S. Donskaya et al. (2004) focused on the synthesis of the antidepressant befol, involving the reaction of 4-Chloro-N-(3-chloropropyl)benzamide with Morpholine. This indicates its use in pharmaceutical manufacturing (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Antimicrobial and Hypoglycemic Activities : A study by L. H. Al-Wahaibi et al. (2017) explored adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)morpholine-4-carbothioamide, for their in vitro antimicrobial and in vivo hypoglycemic activities, thus indicating potential medical applications (Al-Wahaibi, Hassan, Abo-Kamar, Ghabbour, & El-Emam, 2017).
Radiolabelling for Medical Imaging : C. Tsopelas (1999) investigated the radiolabelling of 4-iodo-N-(2-morpholinoethyl)benzamide with NA123I and NA125I, optimizing the conditions for this process. This application is crucial in nuclear medicine and biological imaging (Tsopelas, 1999).
Synthesis of Novel Derivatives : F. King and R. Martin (1991) described syntheses of novel 2-morpholine carboxylic acid derivatives, further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, showcasing the compound's versatility in creating new chemical entities (King & Martin, 1991).
Safety and Hazards
Properties
IUPAC Name |
N-(morpholine-4-carbothioyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c15-11(10-4-2-1-3-5-10)13-12(17)14-6-8-16-9-7-14/h1-5H,6-9H2,(H,13,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBPERPNJLQLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960795 | |
Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-30-9 | |
Record name | N-(Morpholinothiocarbonyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40398-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC201499 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201499 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(Morpholine-4-carbothioyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cyclic substituent in N-(morpholine-4-carbothioyl)benzamide affect its synthesis compared to a non-cyclic analogue?
A: The study [] investigated the impact of cyclic and non-cyclic substituents on the synthesis of benzoylthiourea derivatives. It compared the yield of this compound (containing a cyclic morpholine substituent) with N-(bis(2-hydroxyethyl) carbamothioyl) benzamide (containing a non-cyclic dietanolamine substituent) and the parent compound N-benzoylthiourea. The results showed that the cyclic morpholine substituent in this compound led to a higher yield (64%) compared to the non-cyclic dietanolamine substituent in N-(bis(2-hydroxyethyl) carbamothioyl) benzamide (50%). This suggests that the cyclic nature of the morpholine substituent might be favorable during the synthesis of this particular benzoylthiourea derivative.
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